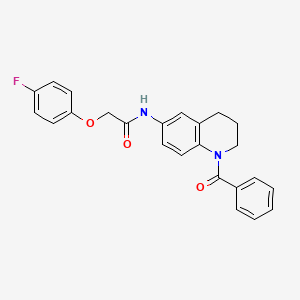

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a fluorophenoxyacetamide group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-19-8-11-21(12-9-19)30-16-23(28)26-20-10-13-22-18(15-20)7-4-14-27(22)24(29)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIOTXLFCHQMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzoylation: The tetrahydroquinoline intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Introduction of Fluorophenoxyacetamide Group: The final step involves the reaction of the benzoylated tetrahydroquinoline with 4-fluorophenoxyacetic acid or its derivative, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-bromophenoxy)acetamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for research and development.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data tables.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O3 |

| Molecular Weight | 350.41 g/mol |

| LogP | 3.8796 |

| Polar Surface Area | 38.701 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Tetrahydroquinoline Ring : Achieved via the Pictet-Spengler reaction.

- Benzoylation : The tetrahydroquinoline intermediate undergoes Friedel-Crafts acylation with benzoyl chloride.

- Fluorophenoxy Group Introduction : The final step involves coupling with 4-fluorophenol to form the desired acetamide.

Antifungal Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant antifungal properties. A study highlighted that certain N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl compounds showed excellent fungicidal activity against pathogens such as Valsa mali and Sclerotinia sclerotiorum, with some compounds outperforming commercial fungicides like flutolanil .

Table 1: Antifungal Activity Comparison

| Compound | EC50 (mg/L) vs. Valsa mali | EC50 (mg/L) vs. Sclerotinia sclerotiorum |

|---|---|---|

| N-(1-benzoyl-...) | 3.44 | 2.63 |

| Flutolanil | 5.00 | 5.00 |

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes and receptors. Its structure allows it to modulate enzyme activity and signal transduction pathways, which can lead to antifungal effects and potentially other therapeutic applications.

Case Study: Antifungal Efficacy

In a controlled laboratory setting, the compound was tested against various fungal strains. The results indicated a strong correlation between the structural modifications in the tetrahydroquinoline derivatives and their antifungal efficacy:

- Compound Variants : Different substituents on the benzoyl group were systematically varied.

- Results : Compounds with electron-withdrawing groups (like fluorine) showed enhanced activity due to improved binding affinity to fungal enzymes.

Therapeutic Applications

Beyond antifungal activity, there is ongoing research into the broader therapeutic potential of this compound in treating various diseases including cancer and neurological disorders . Its ability to interact with multiple biological targets positions it as a promising candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.